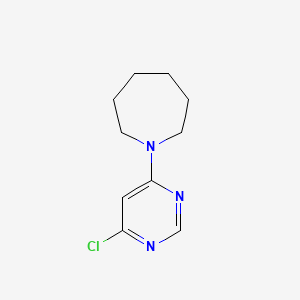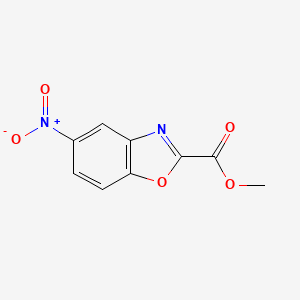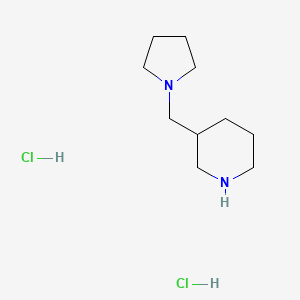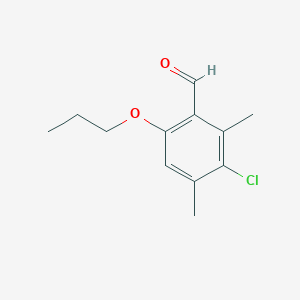![molecular formula C12H17Cl2NO B1424006 4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride CAS No. 1220033-09-9](/img/structure/B1424006.png)
4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride
Descripción general
Descripción
“4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17Cl2NO . It is a solid substance at room temperature .
Synthesis Analysis
Piperidones, which include “this compound”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a subject of considerable efforts .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a benzyl group with a chlorine atom .Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature. It has a molecular weight of 262.18 .Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition
A study explored the synthesis and anti-acetylcholinesterase (anti-AChE) activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, revealing potent inhibitors of AChE. These compounds, particularly one with an IC50 of 0.56 nM, demonstrated substantial affinity for AChE over BuChE, indicating potential as antidementia agents due to their marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).
Energy Expenditure and Metabolic Rate
Research on the non-amphetaminic compound (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170) in rats indicated a thermogenic effect by increasing resting oxygen consumption and energy expenditure, suggesting a role in metabolic rate modulation. This compound also showed potential in reducing body weight gain and food intake through its action on mitochondrial oxygen consumption (Massicot et al., 1985).
Cholesterol Biosynthesis Inhibition
The compound BIBB 515, a potent inhibitor of 2,3-oxidosqualene cyclase, demonstrated dose-dependent lipid-lowering activity in animal models. The study suggested that the lipid-lowering effect of BIBB 515 primarily results from an inhibition of LDL production, offering a novel approach for lipid-lowering therapy (Eisele et al., 1997).
Selective Estrogen Receptor Modulation
A novel compound, identified for its potent estrogen antagonist potency relative to raloxifene in vitro and in vivo, showed significant effects on bone tissues and serum lipids. This compound represents a class known as selective estrogen receptor modulators (SERMs), which have beneficial effects on bone and lipid metabolism while antagonizing estrogen in breast and uterine tissues (Palkowitz et al., 1997).
Direcciones Futuras
The future directions for “4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride” and similar compounds likely involve further exploration of their synthesis and potential applications. Piperidines are among the most important synthetic fragments for designing drugs, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
Compounds similar to “4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride” often target specific receptors or enzymes in the body. For example, many piperidine derivatives are known to interact with opioid receptors .
Mode of Action
The mode of action of such compounds typically involves binding to their target, which can either activate or inhibit the target’s function. This can lead to a variety of physiological effects .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets. For instance, if it targets opioid receptors, it could affect pain perception pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors like its chemical structure and the route of administration. Piperidine derivatives are often well absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to alterations in physiological responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of “this compound”. For instance, extreme pH or temperature could potentially affect the compound’s stability or its interaction with its targets .
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICNZSBVHUFLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423933.png)
![Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423934.png)
![N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide](/img/structure/B1423935.png)







